molecular formula C19H20N2O4 B354584 2-({4-[(Butylamino)carbonyl]anilino}carbonyl)-benzoic acid CAS No. 940210-57-1

2-({4-[(Butylamino)carbonyl]anilino}carbonyl)-benzoic acid

Cat. No.: B354584
CAS No.: 940210-57-1
M. Wt: 340.4g/mol
InChI Key: DHQKECVYJOEHGR-UHFFFAOYSA-N
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Description

2-({4-[(Butylamino)carbonyl]anilino}carbonyl)-benzoic acid is a complex organic compound with the molecular formula C19H20N2O4. It is primarily used in research settings, particularly in the fields of chemistry and biology. This compound is known for its unique structure, which includes a benzoic acid core with additional functional groups that contribute to its reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-[(Butylamino)carbonyl]anilino}carbonyl)-benzoic acid typically involves multiple steps, starting with the preparation of the benzoic acid derivative. The process often includes:

    Nitration: Introduction of a nitro group to the benzoic acid ring.

    Reduction: Conversion of the nitro group to an amine group.

    Acylation: Addition of the butylamino carbonyl group to the amine.

    Coupling: Formation of the final product through coupling reactions under specific conditions, such as the use of catalysts and controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-({4-[(Butylamino)carbonyl]anilino}carbonyl)-benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Conditions for substitution reactions may involve the use of catalysts like palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-({4-[(Butylamino)carbonyl]anilino}carbonyl)-benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in studies involving enzyme interactions and protein binding.

    Medicine: Investigated for potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-({4-[(Butylamino)carbonyl]anilino}carbonyl)-benzoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to bind to specific sites, influencing biochemical pathways and cellular processes. These interactions can lead to changes in enzyme activity, protein conformation, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • 2-({4-[(Butylamino)carbonyl]anilino}carbonyl)-cyclohexanecarboxylic acid
  • 2-({4-[(sec-Butylamino)carbonyl]anilino}carbonyl)-benzoic acid

Uniqueness

Compared to similar compounds, 2-({4-[(Butylamino)carbonyl]anilino}carbonyl)-benzoic acid stands out due to its specific functional groups and structural configuration. These features contribute to its unique reactivity and applications in various fields. The presence of the butylamino carbonyl group, in particular, enhances its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

2-[[4-(butylcarbamoyl)phenyl]carbamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-2-3-12-20-17(22)13-8-10-14(11-9-13)21-18(23)15-6-4-5-7-16(15)19(24)25/h4-11H,2-3,12H2,1H3,(H,20,22)(H,21,23)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHQKECVYJOEHGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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